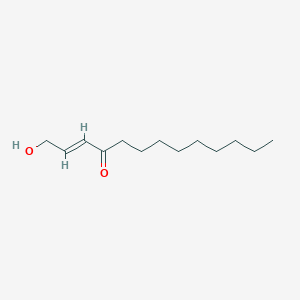

![molecular formula C20H14ClFN2O5 B120103 5-氯-1'-[(2-氟苯基)甲基]-2,2',5'-三氧代-螺[3H-吲哚-3,3'-吡咯烷-1(2H)-乙酸 CAS No. 916046-55-4](/img/structure/B120103.png)

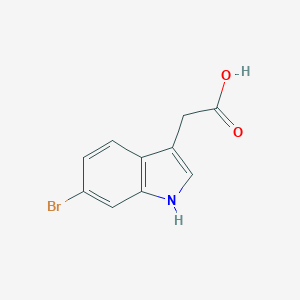

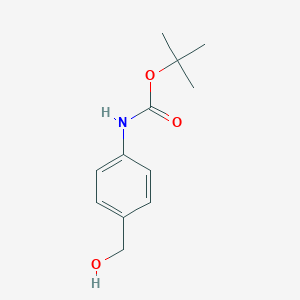

5-氯-1'-[(2-氟苯基)甲基]-2,2',5'-三氧代-螺[3H-吲哚-3,3'-吡咯烷-1(2H)-乙酸

描述

The compound of interest, 5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid], is a complex molecule that likely contains several key structural features such as a spiro linkage between an indole and a pyrrolidine ring, a chloro substituent, and a fluorophenylmethyl group. While the exact structure is not detailed in the provided papers, similar compounds with spiro linkages and related functionalities have been described. For instance, spiro linkages are present in compounds where a pyrrolidine ring is connected to other cyclic structures, such as acenaphthylene, cyclohexanone, and indole residues . These compounds exhibit various conformations and intramolecular interactions that could be relevant to the compound .

Synthesis Analysis

The synthesis of related spiro compounds involves the formation of spiro linkages, which are crucial structural features. For example, the [3+2] cycloaddition of isatin-derived azomethine ylides with maleimides is a method used to synthesize chiral pyrrolidine-fused spirooxindoles, which are structurally similar to the compound of interest . This reaction is facilitated by organocatalysts and can proceed with high diastereo- and enantioselectivity, yielding products with significant stereochemical complexity. The synthesis details of the exact compound are not provided, but the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of spiro linkages that connect two or more rings in a single atom. In the case of the related compounds, the spiro linkages connect pyrrolidine rings to other cyclic structures, and these rings can adopt various conformations such as half-chair, envelope, and boat conformations . The exact molecular structure of the compound would likely exhibit similar features, with the potential for intramolecular hydrogen bonding and other non-covalent interactions influencing its overall conformation and stability.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the related compounds show a propensity for forming non-classical hydrogen bonds in the crystal state, which could lead to the formation of supramolecular chains and networks . These interactions are important as they can affect the reactivity and the potential for forming larger assemblies in the solid state. The compound of interest, with its spiro linkage and potential for intramolecular and intermolecular interactions, may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of structurally similar compounds. For instance, the presence of a spiro linkage can influence the rigidity and the three-dimensional shape of the molecule, which in turn can affect its solubility, melting point, and other physical properties . The chloro and fluorophenylmethyl substituents could also impact the compound's reactivity, polarity, and interactions with other molecules. The exact properties would need to be determined experimentally, but the related literature suggests that such spiro compounds can exhibit unique and potentially useful physical and chemical characteristics.

科学研究应用

结构表征和合成

- 核磁共振和 X 射线结构表征:研究已使用核磁共振和 X 射线技术对类似的螺[吡咯烷-噁吲哚]进行了表征,提供了对其分子结构的详细见解 (Laihia 等人,2006)。

- 有机催化合成:研究集中于螺[吡咯烷-噁吲哚]的对映选择性合成,显示出其在药物化学和合成多样性中的巨大潜力 (Chen 等人,2009)。

生物应用和活性

- MDM2-p53 相互作用抑制剂:已发现新型螺噁吲哚化合物是 MDM2-p53 相互作用的有效抑制剂,在癌症治疗中显示出潜力 (Gollner 等人,2016)。

- 对映选择性合成用于生物活性:研究还集中于螺噁吲哚的对映和非对映选择性合成,这些合成在生物应用中显示出前景 (Zhao 等人,2015)。

抗菌和抗肿瘤活性

- 抗菌活性:已合成螺噁吲哚衍生物,并显示出对各种细菌菌株和真菌的活性,表明在抗菌治疗中具有潜力 (Sapnakumari 等人,2017)。

- 抗肿瘤潜力:研究已发现具有显着抗肿瘤活性的螺吲哚酮,突出了它们在癌症治疗中的潜力 (Ermut 等人,2014)。

其他应用

- 螺吡喃衍生物的合成:研究包括新型螺吡喃衍生物的合成,展示了螺化合物的化学合成多功能性 (Li 等人,2014)。

属性

IUPAC Name |

2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLDVYDFQCXARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580281 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid | |

CAS RN |

916046-55-4 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

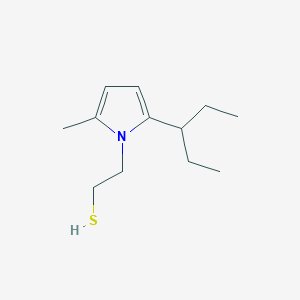

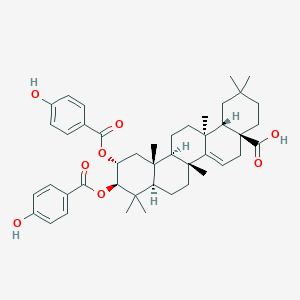

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

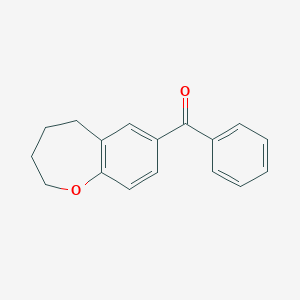

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)